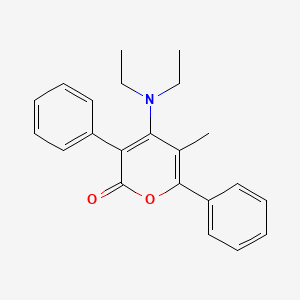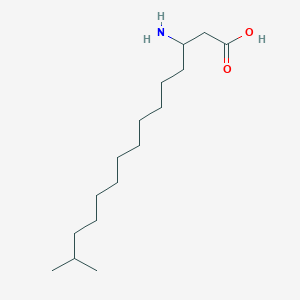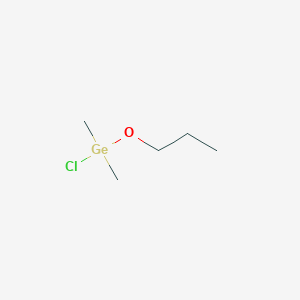
N-propyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyloctanamide: is an organic compound with the molecular formula C11H23NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-propyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with propylamine in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product. Another method involves the direct amidation of octanoic acid with propylamine using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale amidation reactions. The process involves the use of octanoic acid and propylamine as starting materials, with catalysts and solvents to optimize the reaction conditions. The reaction mixture is typically heated to accelerate the formation of the amide bond, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N-propyloctanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Octanoic acid and its derivatives.
Reduction: Propylamine and other amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-propyloctanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants .
Wirkmechanismus
The mechanism of action of N-propyloctanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-propylacetamide: Similar in structure but with a shorter carbon chain.
N-propylbutanamide: Another amide with a different carbon chain length.
N-propylhexanamide: Similar structure with a six-carbon chain
Uniqueness: N-propyloctanamide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its solubility, melting point, and reactivity can differ significantly from other amides, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
64890-92-2 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N-propyloctanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-6-7-8-9-11(13)12-10-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
TYXIGPSABQDMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



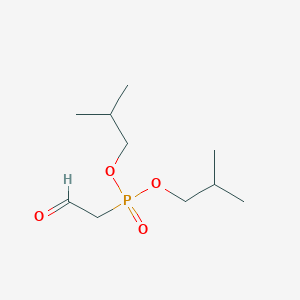
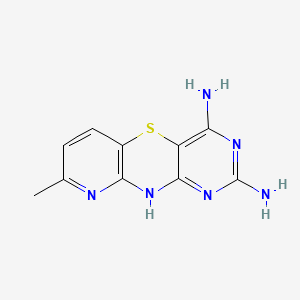



![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
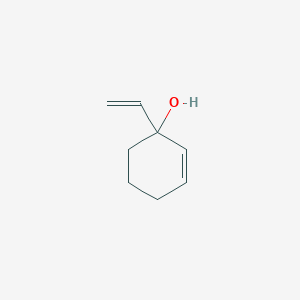
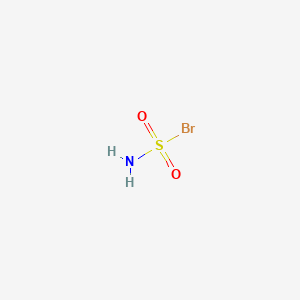
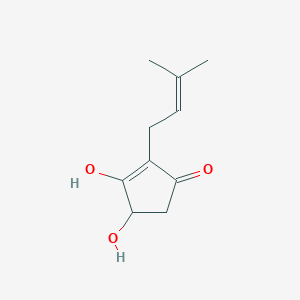
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
